3-Tosyl-1H-1,2,4-triazole

Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Synthetic Chemistry and Materials Science

The 1,2,4-triazole scaffold is a fundamental five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. nih.gov This structural motif is of paramount importance in synthetic chemistry and materials science due to its unique properties. japer.in 1,2,4-triazoles are aromatic, stable, and capable of participating in hydrogen bonding, which makes them versatile building blocks for a wide array of functional molecules.

In synthetic chemistry , the 1,2,4-triazole ring is a privileged scaffold, meaning it is frequently found in biologically active compounds. isres.org Its derivatives exhibit a broad spectrum of pharmacological activities. nih.govnih.govtandfonline.com The ability of the triazole ring to accommodate various substituents allows for the creation of diverse molecular architectures with tailored properties. nih.gov Synthetic chemists utilize 1,2,4-triazoles as key intermediates in the construction of more complex heterocyclic systems. researchgate.net

In materials science , the electron-deficient nature of the 1,2,4-triazole system imparts valuable electronic properties, making these compounds suitable for applications in organic electronics. researchgate.net They have been investigated for use in:

Organic light-emitting diodes (OLEDs) researchgate.net

Organic photovoltaic cells researchgate.net

As ligands for creating metal-organic frameworks (MOFs) isres.org

The stability and coordinating ability of the triazole ring also make it a valuable component in the design of energetic materials and coordination polymers. isres.orgresearchgate.net

Historical Context and Evolution of Tosyl Group Integration in Nitrogen Heterocycles

The tosyl group, an abbreviation for the p-toluenesulfonyl group, is a functional group with the formula CH₃C₆H₄SO₂. wikipedia.org Its use in organic chemistry became widespread due to its excellent leaving group ability in nucleophilic substitution reactions. masterorganicchemistry.comethernet.edu.et The integration of the tosyl group into nitrogen heterocycles has been a significant development in synthetic chemistry.

Historically, the tosyl group was primarily used to activate alcohols for substitution reactions by converting them into tosylates. masterorganicchemistry.com Over time, its application expanded to the protection of amines and as a directing group in various transformations. The introduction of a tosyl group to a nitrogen atom in a heterocycle, such as a triazole, can significantly influence the reactivity and properties of the ring.

The evolution of this integration can be summarized in a few key stages:

Early Use as a Protecting Group: The tosyl group was recognized as a robust protecting group for amines, including those within heterocyclic systems. wikipedia.org

Activation of Heterocycles: It was discovered that N-tosylation could activate heterocyclic rings towards certain reactions. For instance, N-tosyl-1,2,3-triazoles have been used as precursors in denitrogenative transannulation reactions to form other heterocycles. beilstein-journals.org

Modification of Electronic Properties: The strong electron-withdrawing nature of the tosyl group alters the electronic landscape of the heterocyclic ring it is attached to. This modification is crucial for controlling regioselectivity in subsequent reactions and for tuning the properties of the final molecule.

Precursors for Further Functionalization: N-tosyl heterocycles, including tosylated triazoles, serve as versatile intermediates. The tosyl group can be removed under specific conditions or can facilitate reactions at other positions of the ring. beilstein-journals.orgacs.org

Structural and Electronic Considerations of the Tosyl Group in 1H-1,2,4-Triazoles

The introduction of a tosyl group onto the 1H-1,2,4-triazole ring has profound structural and electronic consequences.

Structural Considerations:

The geometry around the sulfur atom in the tosyl group is tetrahedral. researchgate.net

The attachment of the bulky tosyl group to a nitrogen atom of the triazole ring can introduce steric hindrance, which can influence the conformation of the molecule and the accessibility of adjacent sites to reagents.

X-ray crystallographic studies of tosylated triazoles reveal specific bond lengths and angles that provide insight into the molecule's three-dimensional structure. For instance, in 1-tosyl-1H- nih.govresearchgate.netnih.gov-triazole, the dihedral angle between the triazole ring and the phenyl ring of the tosyl group is a key structural parameter. researchgate.net

Electronic Considerations:

The tosyl group is a strong electron-withdrawing group. This is due to the electronegativity of the oxygen and sulfur atoms and the resonance stabilization of the sulfonyl group.

When attached to the 1H-1,2,4-triazole ring, the tosyl group significantly reduces the electron density of the triazole ring system.

This electron deficiency makes the carbon atoms of the triazole ring more susceptible to nucleophilic attack. chemicalbook.com

Conversely, electrophilic substitution on the ring becomes more difficult. chemicalbook.com

The N-H proton in an unsubstituted 1,2,4-triazole is acidic. chemicalbook.com The attachment of an electron-withdrawing tosyl group to one of the other nitrogen atoms would be expected to further increase the acidity of the remaining N-H proton, if present.

Data on 3-Tosyl-1H-1,2,4-triazole

Expected Properties and Reactivity:

Synthesis: The synthesis of this compound would likely involve the reaction of 1H-1,2,4-triazole-3-thiol or a related precursor, followed by oxidation of the sulfur to the sulfonyl group, or the direct introduction of the tosyl group onto a pre-formed triazole ring.

Reactivity: The tosyl group at the 3-position would act as a good leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles at this position. The triazole ring itself could undergo N-alkylation or N-acylation at the unsubstituted nitrogen atoms.

Interactive Data Table

Since specific experimental data for this compound is not available, the following table presents general properties of the parent 1H-1,2,4-triazole for reference.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₃N₃ | nih.gov |

| Melting Point | 120–121 °C | nih.govchemicalbook.com |

| Boiling Point | 260 °C | nih.govchemicalbook.com |

| Solubility | Highly soluble in water; soluble in organic solvents | nih.govchemicalbook.com |

| pKa | 10.26 | chemicalbook.com |

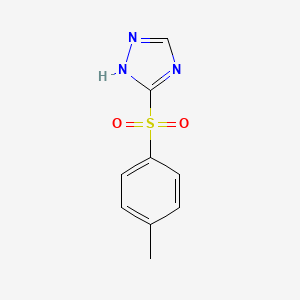

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O2S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

5-(4-methylphenyl)sulfonyl-1H-1,2,4-triazole |

InChI |

InChI=1S/C9H9N3O2S/c1-7-2-4-8(5-3-7)15(13,14)9-10-6-11-12-9/h2-6H,1H3,(H,10,11,12) |

InChI Key |

OBUUQCDCZTZQCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=NC=NN2 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 Tosyl 1h 1,2,4 Triazole

Reactivity of the Tosyl Group

The tosyl group, attached to the C3 position of the triazole ring, significantly influences the molecule's reactivity, primarily through its functions as a leaving group and its electronic effects on the ring.

N-Detosylation/Desulfonylation Reactions and Conditions

The removal of the tosyl group from a molecule is a critical transformation in organic synthesis. In the context of 3-Tosyl-1H-1,2,4-triazole, this process involves the cleavage of the carbon-sulfur (C-S) bond, a reaction known as desulfonylation. While literature specifically detailing the desulfonylation of this compound is not abundant, the principles can be inferred from reactions of related N-tosylated and C-tosylated heterocyclic compounds.

The term "N-detosylation" typically refers to the removal of a tosyl group from a nitrogen atom. This is a common reaction for N-tosylated amines and heterocycles. For instance, studies on N-tosyl-1,2,3-triazoles have demonstrated "desulfonylative alkylation," a metal-free process where the tosyl group is removed during a reaction with 1,3-dicarbonyl compounds. beilstein-journals.org Although this involves an N-tosyl group, it highlights a pathway for sulfonyl group removal. beilstein-journals.org

In other related systems, such as C-glucopyranosyl-1,2,4-triazoles derived from N¹-tosylamidrazones, the N-tosyl group has been observed to be labile. Acylation reactions with aromatic acid chlorides can lead to complete N-detosylation. nih.govresearchgate.net Specific reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) have also been successfully employed to cleave the N-S bond in N-tosylated triazoles. nih.gov For N-tosylindoloquinones, sodium azide (B81097) (NaN₃) in polar aprotic solvents like DMF or DMSO has been shown to be an effective and mild reagent for detosylation at room temperature. thieme-connect.de

These examples, primarily of N-detosylation, suggest that cleavage of the sulfonyl group from the triazole system is feasible under various conditions, as summarized in the table below.

Table 1: Reported Conditions for Detosylation/Desulfonylation of Tosylated Heterocycles

| Substrate Type | Reagent/Conditions | Reaction Type | Reference |

|---|---|---|---|

| N-Tosyl-1,2,3-triazoles | 1,3-Dicarbonyl Compounds, rt | Desulfonylative Alkylation | beilstein-journals.org |

| N-Tosyl-C-glucosyl-1,2,4-triazole | Tetrabutylammonium Fluoride (TBAF) | N-Detosylation | nih.gov |

| N-Tosyl-C-glucosylamidrazone | Aromatic Acid Chlorides | N-Detosylation during acylation | nih.govresearchgate.net |

| N-Tosylindoloquinones | Sodium Azide (NaN₃) in DMF/DMSO | N-Detosylation | thieme-connect.de |

Role of the Tosyl Group as a Leaving Group

The tosyl group is an excellent leaving group in nucleophilic substitution reactions because its negative charge is stabilized by resonance across the sulfonyl group. wikipedia.orglibretexts.org In this compound, the tosyl group is attached to an electron-deficient aromatic ring, which activates it for nucleophilic aromatic substitution (SNAr).

The conversion of a poor leaving group, like a hydroxyl group, into a tosylate is a standard strategy to facilitate nucleophilic attack. wikipedia.org Similarly, the tosyl group at the C3 position of the triazole ring can be displaced by a variety of nucleophiles. The strong electron-withdrawing nature of both the tosyl group and the triazole ring itself makes the C3 carbon highly electrophilic and susceptible to attack. chemicalbook.com

For example, in the synthesis of various heterocyclic compounds, O-tosyl groups are readily displaced by nucleophiles like sodium azide to form azido (B1232118) derivatives, which can then be used in subsequent reactions such as cycloadditions. mdpi.com This principle extends to the C-tosyl group on the triazole ring, where strong nucleophiles can replace the tosyl group to form new C-N, C-O, or C-S bonds.

Influence of the Tosyl Group on Aromaticity and Electron Density

The p-toluenesulfonyl (tosyl) group is a potent electron-withdrawing group due to the electronegativity of the oxygen atoms and the delocalization capacity of the sulfonyl moiety. rsc.org When attached to the 1,2,4-triazole (B32235) ring at the C3 position, it significantly modulates the electronic properties of the heterocyclic system.

The 1,2,4-triazole ring is inherently π-electron deficient at its carbon atoms because of the presence of three electronegative nitrogen atoms. chemicalbook.com The addition of the tosyl group further decreases the electron density on the ring, particularly at the C3 and C5 carbons. chemicalbook.comfu-berlin.de This electronic effect has several consequences:

Deactivation towards Electrophilic Attack: The ring becomes highly deactivated towards electrophilic aromatic substitution at the carbon atoms.

Activation towards Nucleophilic Attack: The C3 and C5 positions become more electrophilic and thus more susceptible to attack by nucleophiles.

Increased Acidity of N-H: The electron-withdrawing effect increases the acidity of the proton on the ring nitrogen (N1, N2, or N4), making deprotonation easier.

Theoretical studies, such as those using Molecular Electron Density Theory, help in visualizing and quantifying these effects, showing how electron density is distributed across the molecule and identifying the most reactive sites. mdpi.comirjweb.com

Reactivity of the 1,2,4-Triazole Ring System

The reactivity of the 1,2,4-triazole ring in this compound is a direct consequence of its electron-deficient nature, which is amplified by the C3-tosyl substituent.

Electrophilic Substitution Reactions on the Triazole Ring

Due to the severe electron-deficient character of the carbon atoms in the triazole ring, electrophilic substitution on these carbons is highly unfavorable. Instead, electrophilic attack occurs exclusively at the nitrogen atoms, which have available lone pairs of electrons. chemicalbook.com

Common electrophilic substitution reactions include protonation and alkylation.

Protonation: 1H-1,2,4-triazole is readily protonated, typically at the N4 position. chemicalbook.com

Alkylation: Alkylation of the 1H-1,2,4-triazole anion (formed by deprotonation with a base) can lead to a mixture of N1 and N4 substituted products, with the N1 isomer often predominating depending on the reaction conditions. chemicalbook.com

The presence of the bulky and electron-withdrawing tosyl group at C3 would likely influence the regioselectivity of these reactions, potentially favoring substitution at the N4 position due to steric hindrance at N1 and N2.

Table 2: General Electrophilic Substitution Reactions at Triazole Nitrogen

| Reaction | Electrophile | Typical Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Protonation | H⁺ (e.g., HCl) | Concentrated acid | Triazolium salt (N4 protonated) | chemicalbook.com |

| Alkylation | Methyl sulfate (B86663) | Aqueous NaOH | Mixture of 1-methyl and 4-methyl isomers | chemicalbook.com |

| Alkylation | Alkyl Halides | NaOEt in EtOH | Predominantly N1-substituted product | chemicalbook.com |

Nucleophilic Attack and Ring Opening/Rearrangement Pathways

The electron-deficient triazole ring, particularly when activated by the C3-tosyl group, is susceptible to nucleophilic attack. This can lead to substitution reactions (as discussed in 3.1.2) or, under certain conditions, ring-opening and rearrangement.

While direct ring-opening of this compound is not extensively documented, related transformations in other tosylated triazoles suggest potential pathways. For instance, N-sulfonyl-1,2,3-triazoles can undergo rhodium-catalyzed transannulation reactions with alkynes to form pyrroles, a process that involves the cleavage and rearrangement of the triazole ring. nih.gov Similarly, N-tosylhydrazones have been used in reactions with aziridines to generate 1,2,4-triazines, which involves ring-opening and re-cyclization steps. acs.org

In another example, the thermal or microwave-assisted intramolecular ring-opening of an oxadiazole, initiated by an amine, can lead to the formation of a fused 1,2,4-triazole ring system. acs.org These examples demonstrate that the triazole ring, despite its aromatic stability, can be induced to open and rearrange, especially when part of a strained or highly activated system. A strong nucleophilic attack on the highly electrophilic C5 position could potentially initiate a ring-cleavage cascade.

Acid-Base Properties and Anion Formation

The 1,2,4-triazole ring system is amphoteric, capable of being protonated or deprotonated. wikipedia.org The parent 1H-1,2,4-triazole is a weak base, with the pKₐ of its conjugate acid (the 1,2,4-triazolium cation) being 2.45. It is also a weak acid, with a pKₐ of 10.26 for the N-H proton. wikipedia.org

In this compound, the presence of the strongly electron-withdrawing p-toluenesulfonyl (tosyl) group at the C3 position significantly influences its acidic properties. This group enhances the acidity of the N-H proton compared to the unsubstituted 1,2,4-triazole, resulting in a lower pKₐ value. While a precise experimental pKₐ for this compound is not widely reported, analogous compounds like 3-nitro-1,2,4-triazole (B13798) also exhibit increased acidity due to the electron-withdrawing nature of the substituent. mdpi.com

Deprotonation with a suitable base, such as an alkali metal hydroxide (B78521) or carbonate, leads to the formation of the corresponding 3-tosyl-1,2,4-triazolate anion. This anion is a key nucleophilic intermediate for subsequent functionalization reactions, particularly at the nitrogen atoms. researchgate.net The negative charge in the triazolate anion is delocalized over the three nitrogen atoms, which contributes to its stability and influences the regioselectivity of subsequent reactions.

Tautomerism and Isomerization Pathways

N-unsubstituted 1,2,4-triazoles can exist in different tautomeric forms depending on the position of the "labile" proton on the nitrogen atoms. For this compound, the primary tautomers are the 1H- and 2H- forms, which are generally in rapid equilibrium. nih.gov The 4H-tautomer is typically less stable and nonaromatic. mdpi.comnih.gov

Quantum-chemical calculations and experimental data for asymmetrically substituted 1,2,4-triazoles suggest that the relative stability of the tautomers is heavily influenced by the electronic properties of the substituents. mdpi.com For 3-nitro-1,2,4-triazole, the 1H-tautomer is the most stable form in both the gas phase and solution. mdpi.com By analogy, due to the electron-withdrawing character of the tosyl group, the 1H-tautomer of 3-tosyl-1,2,4-triazole is predicted to be the most predominant form.

Isomerization can also refer to the conversion of a less stable, kinetically formed product to a more thermodynamically stable one. For instance, in alkylation reactions, the less desired 4-alkyl-1,2,4-triazole isomer can sometimes be isomerized to the more stable 1-alkyl-1,2,4-triazole isomer under specific conditions, such as heating in the presence of an organic halide. google.com

Table 1: Predominant Tautomeric and Isomeric Forms

| Compound | Predominant Form | Rationale/Conditions | Source(s) |

|---|---|---|---|

| 1,2,4-Triazole (unsubstituted) | 1H-tautomer | Favored in solution and solid state. | mdpi.com |

| 3-Nitro-1,2,4-triazole | 1H-tautomer | Most stable due to electron-withdrawing NO₂ group. | mdpi.com |

| This compound | 1H-tautomer (Predicted) | By analogy to 3-nitro-1,2,4-triazole. | mdpi.com |

| 4-Alkyl-1,2,4-triazoles | Can isomerize to 1-Alkyl-1,2,4-triazoles | Thermal or catalyzed isomerization. | google.com |

Functionalization and Derivatization Strategies

Alkylation and Arylation Reactions of Nitrogen Atoms

The deprotonated 3-tosyl-1,2,4-triazolate anion is a potent nucleophile that readily undergoes alkylation or arylation. The reaction with alkyl halides or other electrophiles typically produces a mixture of two regioisomers: the 1-substituted and 4-substituted derivatives. researchgate.net The ratio of these isomers is highly dependent on the reaction conditions.

The regioselectivity of N-alkylation is influenced by several factors:

Base and Counter-ion: The nature of the cation associated with the triazolate anion affects the site of alkylation.

Solvent: The polarity of the solvent can influence the reactivity of the different nitrogen atoms.

Electrophile: The steric bulk and nature of the leaving group on the alkylating or arylating agent play a crucial role.

Temperature: Reaction temperature can shift the kinetic versus thermodynamic product distribution.

Generally, N1-substitution is often favored, leading to the 1-alkyl-3-tosyl-1H-1,2,4-triazole. researchgate.netgoogle.com

Table 2: General Conditions for N-Alkylation of 1,2,4-Triazoles

| Reagent | Base | Solvent | Typical Outcome | Source(s) |

|---|---|---|---|---|

| Alkyl Halides | K₂CO₃, DBU | DMF, THF | Mixture of N1 and N4 isomers, often with N1 predominating. | researchgate.net |

| 4-Nitrobenzyl Halides | Various | Various | Consistent 90:10 ratio of N1:N4 isomers. | researchgate.net |

| Isopropyl Alcohol | H₂SO₄ | Sulfuric Acid | N1-alkylation. | researchgate.net |

Functionalization of Carbon Atoms on the Triazole Ring

With the C3 position occupied by the tosyl group, functionalization of the carbon backbone of this compound targets the C5 position. This typically requires initial N-substitution to protect the acidic proton and prevent ambiguity. The C5 proton on an N-substituted 1,2,4-triazole can be abstracted by a strong base, such as an organolithium reagent, to form a C5-lithiated intermediate. This powerful nucleophile can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a wide range of functional groups at the C5 position.

Reactions Involving C-H Activation and Functionalization

Modern synthetic methods allow for the direct functionalization of the C5-H bond without the need for pre-metalation, a process known as C-H activation. This approach is a highly efficient and atom-economical way to create C-C bonds. researchgate.net

For N-substituted 1,2,4-triazoles, direct C-H arylation at the C5 position can be achieved using transition metal catalysts, most commonly palladium complexes. researchgate.netorganic-chemistry.org The reaction typically involves coupling the N-alkylated triazole with an aryl halide (e.g., aryl bromide or chloride) in the presence of a palladium catalyst, a suitable ligand (such as an N-heterocyclic carbene), and a base. This methodology provides regioselective access to 1,5-disubstituted-1,2,4-triazoles, which can be further modified. researchgate.net

Table 3: C-H Arylation of N-Substituted 1,2,4-Triazoles

| Triazole Substrate | Coupling Partner | Catalyst System | Product Type | Source(s) |

|---|---|---|---|---|

| 1-Alkyl-1,2,4-triazole | Aryl Bromide | Pd catalyst / Diamine ligand | 1-Alkyl-5-aryl-1,2,4-triazole | researchgate.net |

| 1-Substituted-1,2,4-triazole | Aryl Chloride/Bromide | Pd-NHC complex / TPEDO activator | 1-Substituted-5-aryl-1,2,4-triazole | researchgate.net |

| N-fused 1,2,4-triazoles | Aryl Bromide | Pd(OAc)₂ / Ligand | C-H arylated fused triazoles | organic-chemistry.org |

Mechanistic Studies of this compound Reactions

The mechanisms governing the reactions of this compound are rooted in the fundamental principles of physical organic chemistry.

N-Alkylation/Arylation: The reaction proceeds via a nucleophilic substitution (Sₙ2 or SₙAr) mechanism. The triazolate anion acts as the nucleophile, attacking the electrophilic carbon of the alkyl or aryl halide. The regioselectivity (N1 vs. N4 attack) is a complex interplay between the charge distribution in the anion, steric hindrance, and the nature of the cation (HSAB theory).

C-H Activation: Direct C-H arylation catalyzed by palladium is believed to follow a catalytic cycle. researchgate.net A plausible mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a concerted metalation-deprotonation (CMD) step where the triazole's C5-H bond is broken. Subsequent reductive elimination from the resulting palladium intermediate furnishes the C-C coupled product and regenerates the active Pd(0) catalyst. researchgate.netresearchgate.net

Desulfonylative Reactions: Although primarily documented for the 1,2,3-triazole isomer, reactions involving the cleavage of the N-S bond in N-tosyl triazoles can occur. beilstein-journals.org This cleavage generates a triazolyl anion and a sulfonyl cation equivalent. The triazolyl anion can then act as a nucleophile in subsequent steps. beilstein-journals.org This pathway highlights the potential of the tosyl group to act as a leaving group under certain conditions, enabling desulfonylative coupling reactions.

Elucidation of Reaction Mechanisms and Intermediates

The reactions involving this compound and its isomers often proceed through a series of well-defined intermediates and mechanisms. The specific pathway is highly dependent on the reactants, catalysts, and reaction conditions.

Nucleophilic Substitution and Cycloaddition Reactions:

The 1,2,4-triazole ring is inherently π-deficient due to the presence of three nitrogen atoms, making the carbon atoms susceptible to nucleophilic attack. nih.govchemicalbook.com This reactivity is further modulated by the tosyl group.

In the context of forming substituted triazoles, which may share reactivity patterns with tosylated triazoles, several mechanistic pathways have been proposed. For instance, the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved through a 1,3-dipolar cycloaddition between oximes and hydrazonoyl hydrochlorides. organic-chemistry.org This type of reaction involves the formation of a transient nitrilimine intermediate which then undergoes cycloaddition.

Copper-catalyzed reactions are also prevalent in triazole chemistry. For example, the synthesis of 1,2,4-triazole derivatives can occur via a cascade of N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org In some syntheses of 1,2,3-triazoles from N-tosylhydrazones and anilines, a proposed mechanism involves the isomerization of the N-tosylhydrazone, followed by oxidation to a 1-tosyl-2-vinyldiazene intermediate. nih.govfrontiersin.orgresearchgate.net An aza-Michael addition of aniline (B41778) to this intermediate, followed by a copper/iodine-catalyzed cyclization and aromatization, leads to the final 1,2,3-triazole product. nih.govfrontiersin.orgresearchgate.net

A metal-free approach for the desulfonylative alkylation of N-tosyl-1,2,3-triazoles with cyclic 1,3-dicarbonyl compounds has been shown to proceed through a key β-sulfonyloxyenone intermediate to form β-triazolylenones. beilstein-journals.org

Key Intermediates in Triazole Synthesis:

Several types of intermediates are crucial in the reactions involving triazole compounds. These include:

Nitrilimines: Transient species in 1,3-dipolar cycloaddition reactions. organic-chemistry.org

Vinyldiazenes: Formed from the oxidation of N-tosylhydrazones. nih.govfrontiersin.orgresearchgate.net

Triazolyl-copper complexes: These are proposed intermediates in copper-catalyzed cycloaddition reactions. nih.govfrontiersin.org

Radical cations: Formed through single-electron transfer (SET) processes, particularly in copper-catalyzed reactions. nih.govfrontiersin.org

Cesium-chelated Z-enolates: These have been identified as key intermediates in the cesium carbonate-promoted synthesis of 1,2,3-triazoles from β-carbonyl phosphonates and azides, influencing the regioselectivity of the reaction. acs.org

The table below summarizes some of the key reaction types and the proposed intermediates.

| Reaction Type | Reactants | Key Intermediates | Product Type |

| Desulfonylative Alkylation | N-Tosyl-1,2,3-triazoles, Cyclic 1,3-dicarbonyls | β-sulfonyloxyenone | β-triazolylenones |

| Cycloaddition | N-Tosylhydrazones, Anilines | 1-Tosyl-2-vinyldiazene | 1,4-Diaryl-1,2,3-triazoles |

| 1,3-Dipolar Cycloaddition | Oximes, Hydrazonoyl hydrochlorides | Nitrilimine | 1,3,5-Trisubstituted 1,2,4-triazoles |

| Copper-Catalyzed Cycloaddition | Secondary Amines, Diazo Compounds | Amine radical cation, Imine cation | N1-substituted-1,2,3-triazoles |

Kinetic and Thermodynamic Considerations in Reactivity

The kinetics and thermodynamics of reactions involving triazole derivatives are essential for understanding reaction feasibility, rates, and product distributions.

In a study on the thermal decomposition of synthesized 1,2,4-triazole derivatives, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) were employed to determine thermal stability and kinetic parameters. jocpr.com The Freeman-Carroll method was used to calculate the order of reaction (n), activation energy (Ea), pre-exponential factor (A), entropy of activation (ΔS#), enthalpy of activation (ΔH#), and Gibbs free energy of activation (ΔG#). jocpr.com The results indicated that the degradation process was dominated by a first-order reaction. jocpr.com

The stability of the 1,2,4-triazole ring itself is a significant thermodynamic factor. It is an aromatic system with 6π electrons delocalized over the ring, contributing to its stability. chemicalbook.com However, the ring can undergo breaking reactions during thermal decomposition, which can be either exothermic or endothermic. researchgate.net For 1,2,3-triazoles, thermal decomposition is often assumed to proceed with the release of a nitrogen molecule. researchgate.net

The regioselectivity of reactions, such as the N-alkylation of 1,2,4-triazoles, is influenced by both kinetic and thermodynamic factors. The use of different bases and solvents can lead to different isomers. For example, alkylation of 1H-1,2,4-triazole with sodium ethoxide in ethanol (B145695) regioselectively produces the N1-substituted product, whereas using aqueous sodium hydroxide with methyl sulfate results in a mixture of 1-methyl- and 4-methyl-1,2,4-triazoles. chemicalbook.com

The temperature can also play a critical role in determining the reaction outcome. In the copper-catalyzed synthesis of bis(1,2,3-triazoles) and 5-alkynyl-1,2,3-triazoles, the reaction temperature was found to affect the reactivity of the triazolyl-copper complex intermediates, leading to different products at different temperatures. nih.govfrontiersin.org

The table below presents hypothetical kinetic and thermodynamic data for a representative reaction involving a 1,2,4-triazole derivative, illustrating the types of parameters that are typically investigated.

| Parameter | Value | Significance |

| Activation Energy (Ea) | 80 - 150 kJ/mol | Energy barrier for the reaction to occur. |

| Enthalpy of Activation (ΔH#) | 75 - 145 kJ/mol | Change in heat content during the formation of the transition state. |

| Entropy of Activation (ΔS#) | -50 to +20 J/mol·K | Change in randomness during the formation of the transition state. |

| Gibbs Free Energy of Activation (ΔG#) | 90 - 160 kJ/mol | Overall energy barrier, determining the reaction rate. |

| Reaction Order (n) | 1 | Indicates a unimolecular rate-determining step. |

Radical Pathways and Single Electron Transfer Processes

Radical reactions and single-electron transfer (SET) mechanisms are increasingly recognized as important pathways in the chemistry of nitrogen heterocycles, including triazoles.

In several copper-catalyzed reactions for the synthesis of triazoles, the involvement of radical intermediates has been proposed. For instance, the reaction of bis(arylhydrazones) to form 2,4,5-triaryl-1,2,3-triazoles is suggested to proceed via a radical cation intermediate formed through a SET from the substrate to the Cu(II) catalyst. nih.govfrontiersin.org Similarly, the copper-catalyzed synthesis of N1-substituted-1,2,3-triazoles from secondary amines and diazo compounds is thought to initiate with the oxidation of the amine to an amine radical cation via an electron transfer process. nih.govfrontiersin.org

The use of N-tosylhydrazones as precursors for carbene radicals has also been explored. In the presence of a cobalt(II) catalyst, N-tosylhydrazones can be activated to the corresponding diazo compounds, which then form a key cobalt(III)-carbene radical intermediate. acs.org This intermediate can then undergo further reactions, such as intramolecular hydrogen atom transfer (HAT). acs.org

Furthermore, the formation of nitrene radicals through ligand-to-substrate single-electron transfer has been demonstrated in catalysis with redox-active ligands. acs.org While not directly involving this compound, these studies highlight the potential for tosyl-containing compounds to participate in radical processes. For example, nitrene transfer from tosyl-functionalized iminoiodinanes can be catalyzed by cobalt complexes, proceeding through nitrene radical intermediates. acs.org

These radical pathways offer alternative routes for the functionalization of triazoles and related compounds, often under mild conditions and with high selectivity. The generation of radical intermediates can be initiated by various means, including the use of transition metal catalysts or oxidants. organic-chemistry.orgnih.govfrontiersin.org

Applications of 3 Tosyl 1h 1,2,4 Triazole in Non Biological Chemical Research

As a Synthetic Building Block in Organic Synthesis

The 1,2,4-triazole (B32235) ring is a valuable scaffold in synthetic chemistry. The presence of a tosyl group on the carbon backbone, as in 3-Tosyl-1H-1,2,4-triazole, suggests its role as a reactive handle, allowing for further molecular elaboration.

Precursor for Other Nitrogen Heterocycles via Transformation or Annulation Reactions

Tosylated triazoles can serve as precursors for other heterocyclic systems through ring transformation or annulation reactions, often catalyzed by transition metals. N-sulfonyl-1,2,3-triazoles, for instance, are known to generate reactive α-imino carbene intermediates in the presence of rhodium(II) catalysts. researchgate.net These intermediates can then undergo transannulation reactions with various partners. A notable example is the Rh-catalyzed transannulation of N-tosyl-1,2,3-triazoles with terminal alkynes, which provides a direct route to 1,2,4-trisubstituted pyrroles. nih.gov This reaction proceeds by the formal excision of dinitrogen and the tosyl group, followed by the incorporation of the alkyne.

While this specific reaction involves the 1,2,3-triazole isomer, it establishes a precedent for the reactivity of tosylated triazoles. It is plausible that this compound could undergo similar transformations, where the tosyl group facilitates the generation of a reactive intermediate, enabling its conversion into different, more complex heterocyclic structures.

Use in Cross-Coupling and Other Catalytic Reactions

The tosyl group is a competent leaving group, comparable to halides in certain transition metal-catalyzed cross-coupling reactions. The C3 position of the 1,2,4-triazole ring can be functionalized using these methods, with 3-halo-1,2,4-triazoles being the most commonly reported substrates. Palladium-catalyzed Suzuki cross-coupling reactions, for example, have been successfully employed to synthesize new 3,5-diaryl-4-alkyl-4H-1,2,4-triazoles from their 3,5-bis(4-bromophenyl) precursors. openreviewhub.orgnih.gov These reactions demonstrate the feasibility of creating C-C bonds at the triazole core.

Given this reactivity, this compound represents a potential substrate for similar catalytic processes. The C-S bond of the tosyl group could be cleaved and replaced with new carbon, nitrogen, or oxygen-based functionalities through catalysts like palladium or nickel, thus expanding the molecular diversity accessible from this building block. Research on halogenated 1H-1,2,4-triazole nucleosides has shown successful Suzuki arylations and copper-catalyzed perfluoroalkylations at the triazole ring, further supporting the potential for such transformations. epa.govresearchgate.net

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole + Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, NBu₄Br, Toluene/H₂O/EtOH, 130 °C | 3,5-Bis(biphenyl-4-yl)-4-butyl-4H-1,2,4-triazole | 81 | nih.gov |

| 3,5-Bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole + 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O/EtOH, 130 °C | 3,5-Bis[4-(4-methoxyphenyl)phenyl]-4-phenyl-4H-1,2,4-triazole | 87 | openreviewhub.org |

| 3,5-Dibromo-1-(xylopyranosyl)-1,2,4-triazole + 4-Vinylphenylboronic acid | Pd₂(dba)₃, P(o-tol)₃, Na₂CO₃, DME/H₂O | 3-Bromo-5-(4-vinylphenyl)-1-(xylopyranosyl)-1,2,4-triazole | 61 | epa.gov |

This table showcases representative Suzuki cross-coupling reactions performed on C-halogenated 1,2,4-triazoles, illustrating a key reaction type potentially applicable to this compound.

Role in the Construction of Complex Molecular Architectures

By combining the potential for ring transformations and cross-coupling reactions, this compound can be viewed as a versatile building block for constructing complex molecular architectures. Its triazole core provides a stable, aromatic, and nitrogen-rich platform. The tosyl group at the C3 position serves as a latent reactive site, allowing for the strategic introduction of various substituents. This two-fold nature enables chemists to first build the triazole core and then use the tosyl group to connect it to other molecular fragments, leading to the synthesis of elaborate structures with tailored properties.

In Materials Chemistry and Polymer Science

The unique electronic and structural properties of the 1,2,4-triazole ring make it an attractive component in the design of advanced materials, including coordination polymers and functional organic polymers. rsc.org

As a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The 1,2,4-triazole ring is an excellent ligand in coordination chemistry due to its multiple nitrogen atoms (at the N1, N2, and N4 positions), which can coordinate to metal ions. This allows it to act as a bridging ligand, connecting metal centers to form one-, two-, or three-dimensional coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comrsc.org These materials are of great interest for applications in gas storage, catalysis, and sensing.

The 1,2,4-triazole moiety typically coordinates to metal ions through its N1 and N2 atoms, forming a stable five-membered chelate ring or bridging between two metal centers. acs.org In this compound, the nitrogen atoms remain available for coordination. The tosyl group at the C3 position would act as a non-coordinating, bulky substituent. Its presence would be expected to influence the resulting MOF structure in several ways:

Steric Hindrance: The bulky tosyl group could direct the self-assembly process, preventing certain crystal packings and favoring others, potentially leading to novel network topologies.

Pore Environment Modification: By projecting into the pores of a MOF, the tosyl group would modify the chemical environment, affecting the framework's selectivity for guest molecules.

Electronic Effects: As an electron-withdrawing group, the tosyl substituent would modulate the electron density of the triazole ring, thereby influencing the strength of the metal-ligand coordination bonds.

Research on MOFs constructed from 1,2,4-triazole-assisted ligands has shown their utility in creating nitrogen-doped carbon catalysts for applications like zinc-air batteries. nih.gov This highlights the value of the triazole core in functional materials.

| Ligand | Metal Ion | Framework Type | Key Structural Feature | Reference |

| 4H-1,2,4-Triazol-4-yl acetic acid | Cd(II) | 1D Coordination Polymer | Triple bridge with μ-chloride and μ-N1,N2-1,2,4-triazole units | mdpi.com |

| 1,2,4-Triazol-4-yl-acetic acid (trgly-H) | Cu(II) | 3D MOF | Zeolite-like network built from [Cu₃(μ₃-OH)] clusters | acs.org |

| 1-[3'-(1,2,4-triazol-4-yl)propyl]tetrazole | Cu(II) | 3D MOF | 1,2,4-triazole unit exhibits a bridging μ₂-N1,N2 coordination mode | rsc.org |

This table presents examples of coordination polymers and MOFs built from various 1,2,4-triazole-based ligands, demonstrating the coordinating ability of the triazole ring.

Precursor for Functional Materials with Tunable Properties

The 1,2,4-triazole nucleus is a component of various functional polymers. For example, polymers incorporating 1,2,4-triazole units in their backbone or as side chains have been investigated for applications as proton-conducting membranes for fuel cells, luminescent materials for OLEDs, and heat-resistant materials. nih.govresearchgate.netresearchgate.net Poly-1-vinyl-1,2,4-triazole, for instance, is noted for its high thermal stability and ability to form complexes. nih.gov

This compound can serve as a precursor to monomers for such functional polymers. Through cross-coupling reactions at the C3 position, polymerizable groups (e.g., vinyl, ethynyl, or boronic ester groups) could be installed. Polymerization of these monomers would lead to materials where the triazole ring is integrated into the polymer backbone. The properties of the resulting polymer could be tuned by the choice of the co-monomer and the substituents on the triazole ring. The presence of the sulfonyl group from the original tosyl moiety, if retained, could enhance properties such as thermal stability or solubility in specific organic solvents. rsc.org

In Agrochemistry

The application of this compound in agrochemical research is primarily centered on its function as a building block in the synthesis of more complex pesticidal molecules. The presence of the tosyl group, a good leaving group, at the 3-position of the triazole ring provides a reactive handle for chemists to introduce the triazole moiety into a target structure.

Applications as an Intermediate in Agrochemical Synthesis

The 1,2,4-triazole core is a well-established pharmacophore in many successful agrochemicals, particularly in the class of triazole fungicides. These compounds function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. The synthesis of these complex molecules often involves the strategic introduction of the 1,2,4-triazole ring, a process where derivatives like this compound can be instrumental.

While direct public-domain examples of large-scale agrochemical synthesis starting specifically from this compound are not extensively documented in readily available literature, the principles of heterocyclic chemistry suggest its utility. The tosyl group can be displaced by a variety of nucleophiles, allowing for the formation of carbon-nitrogen or other heteroatom-nitrogen bonds. This reactivity is fundamental in building the complex frameworks of modern pesticides.

For instance, the synthesis of certain Schiff bases, which are precursors to various bioactive compounds, has been reported using a related tosylated triazole derivative, 4-amino-5-methyl-3-oxo-2-tosyl-1,2,4-triazol-3-one. This highlights the role of the tosyl group in facilitating condensation reactions to build larger molecular structures, a common strategy in the development of new agrochemicals.

Table 1: Potential Agrochemical Classes Synthesized Using Triazole Intermediates

| Agrochemical Class | General Structure | Role of 1,2,4-Triazole Moiety |

| Triazole Fungicides | Contains a substituted alkyl chain linked to a 1,2,4-triazole ring and a substituted aromatic ring. | Essential for binding to the active site of the target enzyme (14α-demethylase). |

| Triazole Herbicides | Varied structures often containing the triazole ring linked to other heterocyclic or aromatic systems. | Contributes to the molecule's ability to interfere with specific plant metabolic pathways. |

| Triazole Insecticides | Diverse structures where the triazole ring is incorporated to enhance biological activity. | Can interact with insect-specific targets, contributing to toxicity. |

Role in Crop Protection Technologies (excluding direct application/efficacy data)

Beyond its role as a simple building block, the use of this compound in synthetic strategies contributes to the advancement of crop protection technologies. The efficiency and selectivity of the synthetic route are critical factors in the economic viability and environmental footprint of an agrochemical.

The strategic use of a tosylated intermediate can lead to more streamlined and efficient synthetic processes. The well-defined reactivity of the tosyl group allows for controlled and predictable reactions, potentially reducing the formation of unwanted byproducts and simplifying purification procedures. This contributes to a more sustainable manufacturing process for crop protection products.

Furthermore, the ability to readily introduce the 1,2,4-triazole moiety using a tosylated precursor allows for the rapid generation of diverse libraries of candidate compounds during the research and development phase. By systematically modifying other parts of the molecule while keeping the essential triazole pharmacophore, chemists can fine-tune the biological activity and properties of new potential agrochemicals. This accelerates the discovery of more effective and selective crop protection solutions.

While specific details on the direct application of technologies derived from this compound are often proprietary, its role as a key intermediate underscores its importance in the ongoing effort to develop innovative and sustainable solutions for global food security.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Tosyl 1h 1,2,4 Triazole

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determinationjst.go.jpmdpi.com

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the compound's solid-state conformation and packing.

Although a crystal structure for 3-Tosyl-1H-1,2,4-triazole is not publicly documented, analysis of the closely related isomer, 1-Tosyl-1H- jst.go.jpncl.res.inresearchgate.net-triazole, offers valuable insights into the expected structural features. jst.go.jpresearchgate.netresearchgate.net For this isomer, studies reveal a monoclinic crystal system with the space group P2₁/c. jst.go.jpresearchgate.net The geometry around the sulfur atom is a distorted tetrahedron, a characteristic feature of sulfonyl groups. jst.go.jpresearchgate.net

A hypothetical single-crystal X-ray diffraction study on this compound would be expected to reveal:

Molecular Geometry: The precise bond lengths and angles of the triazole and tosyl moieties. The dihedral angle between the triazole ring and the phenyl ring of the tosyl group would be a key parameter, indicating the degree of twist between these two planar systems.

Tautomeric Form: In the solid state, the analysis would unambiguously identify the position of the hydrogen atom on the triazole ring, confirming whether it exists as the 1H, 2H, or 4H tautomer.

Intermolecular Interactions: The presence of hydrogen bonds (e.g., N-H···O or C-H···O) and other non-covalent interactions that dictate the crystal packing. jst.go.jp In the 1-tosyl isomer, intermolecular C-H···O hydrogen bonds are observed. jst.go.jpresearchgate.net

Below is a table of crystallographic data for the related compound, 1-Tosyl-1H- jst.go.jpncl.res.inresearchgate.net-triazole, illustrating the type of information obtained from such an analysis. researchgate.net

| Parameter | Value for 1-Tosyl-1H- jst.go.jpncl.res.inresearchgate.net-triazole |

|---|---|

| Empirical Formula | C₉H₉N₃O₂S |

| Formula Weight | 223.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.541(4) |

| b (Å) | 17.958(8) |

| c (Å) | 8.091(4) |

| β (°) | 111.16(4) |

| Volume (ų) | 1021.8(9) |

| Z | 4 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Advanced 2D NMR techniques and variable temperature studies would provide a comprehensive picture of the connectivity, tautomerism, and dynamic behavior of this compound.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Tautomeric Studies

While specific NMR spectra for this compound are not available, the expected signals and correlations can be predicted. A combination of 1D (¹H, ¹³C) and 2D NMR experiments would be employed to assemble the molecular structure.

¹H NMR: Would be expected to show a signal for the C5-H proton of the triazole ring, two doublets for the aromatic protons of the tosyl group (AA'BB' system), a singlet for the tosyl methyl group, and a broad signal for the N-H proton.

¹³C NMR: Would show signals for the two carbons of the triazole ring (C3 and C5), four signals for the carbons of the tosyl's phenyl ring, and one signal for the methyl carbon.

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, primarily confirming the coupling between the ortho and meta protons on the tosyl group's aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the C5-H and its corresponding carbon, as well as the aromatic and methyl signals of the tosyl group.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for establishing long-range (2-3 bond) correlations. It would connect the C5-H proton to the C3 carbon, and the aromatic protons of the tosyl group to the sulfur-bearing carbon (C1'). These correlations would definitively link the tosyl group to the C3 position of the triazole ring.

Tautomeric Studies: The position of the proton on the triazole ring (1H, 2H, or 4H) significantly influences the chemical shifts of the ring's carbon and nitrogen atoms. ncl.res.inresearchgate.net In solution, the compound may exist as a mixture of tautomers in dynamic equilibrium. nih.gov HMBC correlations from the N-H proton to adjacent carbons (C3 and C5) would help identify the major tautomeric form present.

Variable Temperature NMR for Conformational Dynamics

Variable Temperature (VT) NMR experiments are used to study dynamic processes that occur on the NMR timescale, such as conformational changes or tautomeric exchange. ncl.res.in For this compound, VT NMR could probe:

Rotation around the C3-S bond: Restricted rotation could lead to the observation of distinct signals for the aromatic protons at low temperatures, which might coalesce into a simpler pattern at higher temperatures as the rotation becomes faster.

Tautomeric Exchange: If multiple tautomers are present, their exchange rate can be studied. At low temperatures, separate signals for each tautomer might be visible. As the temperature increases, these signals would broaden and eventually coalesce into averaged signals, allowing for the calculation of the energy barrier for the exchange process. ncl.res.in

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision.

An HRMS analysis of this compound would first confirm its elemental formula, C₉H₉N₃O₂S, by matching the experimentally measured mass to the calculated exact mass. rsc.orgmdpi.com

Furthermore, fragmentation analysis, typically using techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), would provide structural information. The fragmentation pattern is a unique fingerprint of the molecule and helps to confirm the connectivity of its constituent parts. researchgate.net Expected fragmentation pathways would likely involve the cleavage of the bond between the triazole ring and the sulfonyl group.

| Plausible Fragment Ion | Structure | Expected m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₁₀N₃O₂S]⁺ | 224.05 |

| [M]⁺· | [C₉H₉N₃O₂S]⁺· | 223.04 |

| Tosyl cation | [CH₃C₆H₄SO₂]⁺ | 155.01 |

| Tropylium cation | [C₇H₇]⁺ | 91.05 |

| Triazole fragment | [C₂H₂N₃S]⁺ | 100.00 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing insights into chemical bonding. The IR and Raman spectra are often complementary.

For this compound, the spectra would be dominated by the characteristic vibrations of the tosyl group and the triazole ring. nih.govresearchgate.netnih.gov

Tosyl Group Vibrations:

S=O Stretching: Two strong bands are expected for the asymmetric and symmetric stretching of the sulfonyl group, typically appearing around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

Aromatic Vibrations: C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-S Stretching: A weaker band typically found in the 600-800 cm⁻¹ range.

1,2,4-Triazole (B32235) Ring Vibrations:

N-H Stretching: A broad band in the 3100-3300 cm⁻¹ region, characteristic of a hydrogen-bonded N-H group. ijsr.net

C=N and N=N Stretching: These ring stretching vibrations typically appear in the 1500-1650 cm⁻¹ region. researchgate.netijsr.net

Ring Breathing Modes: Complex vibrations involving the entire ring structure at lower frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Triazole Ring |

| Aromatic C-H Stretch | 3000 - 3100 | Tosyl Group |

| Aliphatic C-H Stretch | 2850 - 3000 | Tosyl Methyl |

| C=N Stretch | 1500 - 1650 | Triazole Ring |

| Aromatic C=C Stretch | 1450 - 1600 | Tosyl Group |

| Asymmetric S=O Stretch | ~1350 | Tosyl Group |

| Symmetric S=O Stretch | ~1160 | Tosyl Group |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence (emission) spectroscopy, provides information about the electronic transitions and excited states of a molecule.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions. researchgate.net The aromatic phenyl ring of the tosyl group and the heteroaromatic 1,2,4-triazole ring are the primary chromophores. nih.govmjcce.org.mk One would anticipate characteristic absorptions for the substituted benzene ring around 220-270 nm. The triazole ring itself absorbs at lower wavelengths, typically below 220 nm. researchgate.net The conjugation and electronic interaction between the two ring systems would influence the exact position and intensity of these absorption maxima.

Emission (Fluorescence) Spectroscopy: Many heterocyclic compounds, including some triazole derivatives, exhibit fluorescence. mdpi.comnih.gov If this compound is fluorescent, an emission spectrum could be recorded by exciting the molecule at one of its absorption maxima. This would reveal the wavelength of the emitted light, providing information about the energy difference between the first excited state and the ground state. The fluorescence quantum yield and lifetime could also be measured to characterize the efficiency and kinetics of the emission process.

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article focusing solely on the theoretical and computational chemistry of “this compound.” The search did not yield specific studies containing the required data for this particular compound to address the detailed outline provided.

The requested sections and subsections require specific research findings, such as:

Density Functional Theory (DFT) calculations for electronic structure, geometry, and energetics.

High-level Ab Initio calculations.

Computational modeling of reaction mechanisms, including Transition State Localization and Intrinsic Reaction Coordinate (IRC) analysis.

Predictions of activation energies and reaction rates.

Calculated spectroscopic parameters like NMR chemical shifts and vibrational frequencies.

Theoretical and Computational Chemistry Studies on 3 Tosyl 1h 1,2,4 Triazole

Conformational Analysis and Tautomeric Equilibria Studies

No dedicated conformational analysis or specific tautomeric equilibria studies for 3-Tosyl-1H-1,2,4-triazole were found in the reviewed scientific literature.

Computational studies on other substituted 1,2,4-triazoles are common, employing methods like Density Functional Theory (DFT) to determine stable conformations and the relative energies of different tautomers. researchgate.netresearchgate.net For this compound, a conformational analysis would typically investigate the rotation around the C3-S and S-C(phenyl) bonds to identify the lowest energy conformers. The key parameter would be the dihedral angle between the triazole and the tosyl group's phenyl ring. For comparison, X-ray crystallography on the isomeric compound, 1-Tosyl-1H-1,2,4-triazole, revealed a significant twist, with a dihedral angle of 82.17° between the triazole and phenyl rings. researchgate.net

Regarding tautomerism, substituted 1,2,4-triazoles can exist in different forms, primarily the 1H, 2H, and 4H tautomers, depending on the position of the single hydrogen atom on the triazole ring. The relative stability of these tautomers is highly influenced by the electronic nature and position of the substituents. ijsr.net DFT calculations are the standard method for predicting the most stable tautomer by comparing their computed ground-state energies in the gas phase and in various solvents. zsmu.edu.uajcchems.com For a 3-substituted 1,2,4-triazole (B32235), the equilibrium between the 1H- and 2H- tautomers is often the most relevant. Without specific computational data for the 3-tosyl derivative, it is not possible to definitively state which tautomer would be the most prevalent.

Molecular Dynamics Simulations for Dynamic Behavior in Different Environments

There is no specific literature available detailing molecular dynamics (MD) simulations performed on this compound.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of 1,2,4-triazole (B32235) derivatives has evolved significantly, moving towards more efficient and environmentally benign methodologies. Future research on 3-Tosyl-1H-1,2,4-triazole should focus on adopting these modern strategies to improve upon classical synthetic approaches.

Key areas for development include:

Green Chemistry Approaches: The adoption of green chemistry principles can significantly reduce the environmental impact of synthesis. This includes the use of eco-friendly solvents, minimizing chemical waste, and employing catalysts that are reproducible and non-hazardous. Future routes could explore solvent-free reactions or the use of aqueous media.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of various 1,2,4-triazole derivatives. Applying this technology to the synthesis of this compound could offer a superior alternative to conventional heating methods in terms of energy efficiency and speed.

One-Pot and Multicomponent Reactions: Designing one-pot, multicomponent reactions provides a streamlined pathway to substituted 1,2,4-triazoles. Research could focus on developing a convergent synthesis where the triazole ring is constructed and the tosyl group is installed in a single, efficient operation, avoiding the isolation of intermediates. Base-mediated deamination annulation strategies that combine nitriles and hydrazines represent a promising direction.

| Methodology | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|

| Conventional Heating | Established procedures, well-understood mechanisms. | |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved energy efficiency. | |

| Green Chemistry (e.g., solvent-free) | Reduced waste, use of non-hazardous reagents, improved safety profile. | |

| One-Pot/Multicomponent Reactions | Higher atom economy, reduced purification steps, increased overall efficiency. |

Exploration of Unconventional Reactivity Patterns

The tosyl group is well-established as an excellent leaving group, a property that has not been fully exploited in the context of the 1,2,4-triazole ring. Future research should investigate the unique reactivity this imparts, potentially positioning this compound as a versatile building block in organic synthesis.

Cross-Coupling Reactions: A significant area of exploration is the use of this compound as an electrophile in transition metal-catalyzed cross-coupling reactions. Analogous to aryl tosylates, the tosyl group at the C3 position could be displaced by various nucleophiles in reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. This would provide a powerful method for introducing carbon-carbon and carbon-heteroatom bonds at a specific position on the triazole ring.

Sulfonyl Group as an Activator: The strong electron-withdrawing nature of the tosyl group can influence the reactivity of the triazole ring itself. Research could probe its ability to facilitate nucleophilic aromatic substitution (SNAr) reactions at other positions or to activate adjacent C-H bonds for functionalization.

Ring Transformations: The reactivity of 1-sulfonyl-1,2,3-triazoles in rhodium-catalyzed transannulation reactions to form other heterocycles like pyrroles suggests that the sulfonyl group can activate the triazole ring toward rearrangement and cycloaddition cascades. Exploring similar transformations for the this compound isomer could unlock novel pathways to complex heterocyclic systems.

Expansion of Non-Biological Applications, particularly in Materials Science and Catalysis

While much research on 1,2,4-triazoles has focused on their pharmacological properties, there is vast, underexplored potential in non-biological fields. The specific electronic characteristics of this compound make it an intriguing candidate for advanced materials and catalysis.

Materials Science: The 1,2,4-triazole ring system is known for its electron-transport and hole-blocking properties, making it a valuable component in organic light-emitting diodes (OLEDs). The highly electron-deficient nature of the tosyl group could further enhance these properties. Future work could involve synthesizing and evaluating polymers or small molecules incorporating the this compound moiety for applications in organic electronics, such as OLEDs, organic photovoltaic cells, and organic field-effect transistors (OFETs).

Catalysis: 1,2,4-Triazoles can act as ligands for transition metals, forming complexes used in catalysis. The nitrogen atoms of the triazole ring can coordinate to a metal center, and the electronic properties of the tosyl substituent could be used to tune the catalytic activity of the resulting complex. Research into synthesizing novel metal complexes with this compound as a ligand could lead to new catalysts for a range of organic transformations.

Advanced Computational Design and Prediction of Novel Derivatives

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work. Applying these methods to this compound can accelerate the discovery of new derivatives with tailored functionalities.

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. Such studies can predict the most likely sites for electrophilic or nucleophilic attack, calculate the HOMO-LUMO energy gap to estimate electronic properties relevant to materials science, and rationalize observed reactivity patterns.

In Silico Design of Derivatives: Computational screening can be employed to design novel derivatives of this compound. By systematically modifying substituents on the tosyl group or the triazole ring in silico, it is possible to predict how these changes will affect properties like electron mobility (for materials) or ligand-metal bond strength (for catalysis). This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

| Computational Method | Research Objective | Predicted Outcome | Reference |

|---|---|---|---|

| DFT | Predict reactivity and electronic properties. | Mapping of electron density, HOMO-LUMO gap, prediction of reaction sites. | |

| Molecular Modeling | Design derivatives for materials science. | Identification of structures with optimal electronic and charge-transport properties. | |

| Molecular Docking (for Catalysis) | Simulate ligand-metal interactions. | Prediction of binding affinities and coordination geometries for catalyst design. |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The discovery of novel materials and catalysts is often accelerated by high-throughput methods. Integrating the synthesis and screening of this compound derivatives into automated platforms represents a forward-looking research direction.

Continuous Flow Synthesis: Continuous flow reactors offer precise control over reaction parameters and allow for the rapid and safe synthesis of chemical libraries. Developing a robust flow synthesis for this compound and its derivatives would enable the rapid generation of a diverse set of compounds for screening. This approach is particularly well-suited for exploring the scope of cross-coupling reactions or for producing a range of derivatives for materials testing.

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS platforms can be used to rapidly evaluate their properties. For materials science, this could involve automated measurement of photophysical and electronic properties. For catalysis, HTS can be used to screen the performance of numerous metal-ligand combinations in parallel for a specific chemical reaction. This combination of automated synthesis and screening can dramatically accelerate the discovery cycle for new applications based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Tosyl-1H-1,2,4-triazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of triazole derivatives often involves cyclization reactions, nucleophilic substitutions, or condensation of precursors like hydrazides or nitriles. For this compound, tosylation of the triazole core requires controlled conditions (e.g., anhydrous solvents, base catalysts like triethylamine) to avoid side reactions. Purity can be enhanced using recrystallization or column chromatography. Reaction temperature (e.g., 0–5°C for tosyl chloride addition) and stoichiometric ratios are critical for minimizing byproducts such as ditosylated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers confirm its structure?

- Methodological Answer :

- 1H-NMR : Look for singlet peaks corresponding to the triazole ring protons (δ 7.5–8.5 ppm) and the tosyl methyl group (δ 2.4–2.6 ppm).

- IR : Confirm sulfonyl (S=O) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹.

- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should match the molecular weight (e.g., ~253 g/mol for this compound).

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values .

Q. What are the primary challenges in purifying this compound, and what chromatographic techniques are recommended?

- Methodological Answer : Hydrophilic byproducts and unreacted tosyl chloride often complicate purification. Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or silica gel chromatography (ethyl acetate/hexane eluent) are effective. Monitor fractions using TLC with UV visualization at 254 nm .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust. Store in a locked, dry cabinet away from oxidizers. Dispose of waste via approved hazardous waste protocols, as sulfonamide derivatives may exhibit aquatic toxicity .

Advanced Research Questions

Q. How do tautomeric forms of this compound impact its reactivity and biological activity?

- Methodological Answer : 1,2,4-Triazoles exhibit tautomerism (e.g., 1H-, 2H-, and 4H- forms). The tosyl group stabilizes the 1H-tautomer due to electron-withdrawing effects, which can alter nucleophilic sites. Computational studies (DFT at B3LYP/6-311G++(d,p)) predict relative stability and proton affinity, guiding reactivity in coupling reactions or enzyme inhibition .

Q. What computational methods are used to predict the physicochemical properties of this compound, and how do they compare with experimental data?

- Methodological Answer :

- Solubility : COSMO-RS simulations predict solubility in polar solvents like DMSO.

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen compares with DFT-calculated bond dissociation energies.

- Detonation Properties : Kamlet-Jacobs equations estimate performance parameters (e.g., detonation velocity) for energetic materials research, validated via DSC and impact sensitivity tests .

Q. How does the tosyl group in this compound influence its intermolecular interactions in biological systems?

- Methodological Answer : The tosyl moiety enhances lipophilicity, improving membrane permeability. Molecular docking (AutoDock Vina) reveals hydrogen bonding between the sulfonyl group and enzyme active sites (e.g., cytochrome P450). Competitive binding assays (SPR or ITC) quantify affinity shifts when the tosyl group is replaced with methyl or halogens .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent DMSO%). Standardize protocols:

- Use identical cell lines (e.g., HepG2 for cytotoxicity) and negative controls.

- Validate results via orthogonal methods (e.g., MIC assays vs. time-kill curves for antimicrobial activity).

- Apply multivariate analysis (PCA) to isolate variables causing data clustering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.